In-Depth Technical Guide: 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide
In-Depth Technical Guide: 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide
Executive Summary
The development of non-steroidal anti-inflammatory drugs (NSAIDs) is often hindered by the gastrointestinal (GI) toxicity associated with the presence of a free carboxylic acid group. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide represents a strategic structural modification where the carboxyl group of salicylic acid is converted into an amide. This technical whitepaper explores the nomenclature, physicochemical properties, synthesis methodologies, and pharmacological applications of this compound, providing drug development professionals with a comprehensive framework for utilizing heterocyclic amide derivatives in cyclooxygenase (COX) inhibition.
Chemical Identity and Nomenclature
Accurate identification across chemical databases is critical for literature retrieval and regulatory compliance. The compound is widely recognized by its IUPAC designation, but several synonyms and database identifiers are utilized in pharmacological literature [1].
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IUPAC Name: 2-hydroxy-N-(1,3-thiazol-2-yl)benzamide
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Primary Synonyms:
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N-(2-thiazolyl)salicylamide
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Benzamide, 2-hydroxy-N-2-thiazolyl-
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2-Hydroxy-N-2-thiazolylbenzamide
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2-hydroxy-N-thiazol-2-yl-benzamide
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Registry Identifiers:
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CAS Number: 130234-70-7
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PubChem CID: 578639
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ChEMBL ID: CHEMBL1240569
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Structurally, the molecule consists of a salicylic acid moiety coupled to a 1,3-thiazole ring via an amide linkage. This specific substitution masks the acidic functionality, which is the primary driver of local gastric irritation, while retaining the pharmacophore necessary for interacting with the COX active site.
Structural and Physicochemical Properties
The physicochemical properties dictate the compound's pharmacokinetics, including its lipophilicity and membrane permeability. The data below summarizes the computed metrics essential for formulation and assay design [1].
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₂S |
| Molecular Weight | 220.25 g/mol |
| XLogP3-AA (Lipophilicity) | 2.3 |
| Topological Polar Surface Area (TPSA) | 90.5 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
| Formal Charge | 0 |
Pharmacological Profile & Mechanism of Action
Traditional NSAIDs, such as aspirin and indomethacin, inhibit both constitutive COX-1 (responsible for gastroprotective prostaglandins) and inducible COX-2 (responsible for inflammatory prostaglandins). The conversion of salicylic acid into N-(2-thiazolyl)salicylamide alters the steric and electronic profile of the molecule, allowing it to act as an anti-inflammatory agent with a significantly reduced ulcerogenic index [2].
By blocking the COX-2 enzyme, the compound prevents the conversion of arachidonic acid into Prostaglandin G2 (PGG2), thereby halting the downstream signaling cascade that leads to granuloma formation and chronic inflammation.
Mechanism of action for COX-2 inhibition by N-(2-thiazolyl)salicylamide.
Experimental Protocols
Protocol 1: Chemical Synthesis of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide
The synthesis relies on the initial formation of an esterified intermediate to protect the phenolic hydroxyl group, followed by a highly controlled alkaline hydrolysis [2].
Step 1: Intermediate Preparation Acetylsalicylic acid (aspirin) is activated (e.g., via anhydride formation) and coupled with 2-aminothiazole to yield the intermediate O-acetyl-N-(2-thiazolyl)benzamide.
Step 2: Selective Alkaline Hydrolysis
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Dissolve 10 mmol of the intermediate in a minimum volume of 95% ethanol.
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Cool the solution strictly to 18°C.
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Causality: Maintaining the temperature at 18°C is critical. Lower temperatures prevent the undesired nucleophilic attack on the newly formed amide bond, ensuring that only the more labile phenolic acetate ester is selectively hydrolyzed.
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Add 2N Sodium Hydroxide (NaOH) dropwise under continuous stirring.
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Monitor the reaction via Thin-Layer Chromatography (TLC).
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Causality (Self-Validating System): TLC provides real-time validation. The complete disappearance of the intermediate's high-Rf spot confirms the total consumption of the ester, signaling the exact moment to halt NaOH addition to prevent over-hydrolysis.
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Acidify the mixture with 2N Hydrochloric Acid (HCl).
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Causality: Acidification protonates the water-soluble phenoxide ion back into a neutral phenol, driving the precipitation of the highly pure target compound.
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Add cold water, filter the precipitate, and recrystallize.
Chemical synthesis workflow of 2-hydroxy-N-(1,3-thiazol-2-yl)benzamide.
Protocol 2: In Vivo Anti-Inflammatory Evaluation (Cotton Pellet Granuloma Assay)
To evaluate the chronic anti-inflammatory efficacy of the synthesized compound, the cotton pellet granuloma assay is utilized [2].
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Implantation: Sterilize 20 mg cotton pellets and implant them subcutaneously in the groin area of anesthetized Wistar rats.
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Dosing: Administer the synthesized 2-hydroxy-N-(1,3-thiazol-2-yl)benzamide orally (suspended in a suitable vehicle) for 7 consecutive days.
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Excision and Analysis: On day 8, euthanize the animals, carefully excise the pellets along with the surrounding granuloma tissue, and dry them at 60°C for 24 hours.
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Causality (Self-Validating System): Drying the tissue at 60°C completely evaporates the exudate fluid. This ensures that the final mass strictly represents the dry weight of the accumulated granulomatous tissue (fibroblasts and mononuclear cells), providing an accurate, artifact-free metric of the compound's ability to inhibit chronic inflammation.
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References
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PubChem. "Benzamide, 2-hydroxy-N-2-thiazolyl- | C10H8N2O2S | CID 578639". National Center for Biotechnology Information.[Link]
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Muhi-eldeen, Z., et al. "Synthesis and Anti-Inflammatory Activities of Novel Salicylic Acid and Diflunisal Amide Derivatives". Jordan Journal of Pharmaceutical Sciences, 2008.[Link]
